molecular formula C6H6O4 B14131801 Hex-2-ynedioic acid CAS No. 3402-59-3

Hex-2-ynedioic acid

Cat. No.: B14131801
CAS No.: 3402-59-3
M. Wt: 142.11 g/mol
InChI Key: KKLGDUSGQMHBPB-UHFFFAOYSA-N
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Description

Hex-2-ynedioic acid is an organic compound with the molecular formula C6H6O4 It is a dicarboxylic acid featuring a triple bond between the second and third carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-2-ynedioic acid can be synthesized through several methods. One common approach involves the oxidative cleavage of hex-2-yne using strong oxidizing agents such as potassium permanganate or ozone. The reaction typically requires controlled conditions to ensure complete oxidation and to prevent over-oxidation of the product.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic processes that involve the use of metal catalysts to facilitate the oxidation of hex-2-yne. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions: Hex-2-ynedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce smaller carboxylic acids.

    Reduction: Reduction of the triple bond can yield hex-2-enedioic acid or hexanedioic acid, depending on the conditions and reagents used.

    Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Alcohols, amines, and other nucleophiles in the presence of activating agents like dicyclohexylcarbodiimide (DCC).

Major Products Formed:

    Oxidation: Smaller carboxylic acids such as acetic acid.

    Reduction: Hex-2-enedioic acid or hexanedioic acid.

    Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

Hex-2-ynedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving dicarboxylic acids.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs and treatments.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which hex-2-ynedioic acid exerts its effects involves its interaction with various molecular targets and pathways. The triple bond in the compound’s structure allows it to participate in unique chemical reactions, making it a valuable tool for studying reaction mechanisms and developing new synthetic methods. The carboxyl groups enable the compound to form strong interactions with enzymes and other biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Hex-2-ynedioic acid can be compared with other dicarboxylic acids such as:

    Acetylenedicarboxylic acid: Similar in structure but with a triple bond between the first and second carbon atoms.

    Hex-2-enedioic acid: Contains a double bond instead of a triple bond, leading to different reactivity and applications.

    Hexanedioic acid: Lacks any unsaturation, making it less reactive in certain types of chemical reactions.

Uniqueness: The presence of a triple bond in this compound gives it unique reactivity compared to its saturated and unsaturated counterparts. This makes it particularly useful in synthetic chemistry and materials science.

Properties

CAS No.

3402-59-3

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

hex-2-ynedioic acid

InChI

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1,3H2,(H,7,8)(H,9,10)

InChI Key

KKLGDUSGQMHBPB-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C#CC(=O)O

Origin of Product

United States

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